5-Ethylthiazol-2-amine has the molecular formula C₅H₈N₂S and a molecular weight of 128.20 g/mol. It features a thiazole ring structure with an ethyl group at the 5-position and an amino group at the 2-position. This compound is soluble in various solvents and exhibits interesting chemical properties due to its functional groups .
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5-Ethylthiazol-2-amine exhibits notable biological activities. It has been studied for its potential as an inhibitor of various enzymes, including phosphodiesterase type 5 (PDE5), which plays a role in erectile dysfunction and pulmonary hypertension . Additionally, thiazole derivatives are known for their antimicrobial and anticancer properties, making compounds like 5-Ethylthiazol-2-amine of interest in medicinal chemistry.
Several synthetic routes have been developed for the preparation of 5-Ethylthiazol-2-amine:
These methods highlight the versatility of thiazole chemistry and the potential for synthesizing various derivatives.
The applications of 5-Ethylthiazol-2-amine extend across several fields:
Interaction studies involving 5-Ethylthiazol-2-amine have focused on its binding affinity with various biological targets. For instance, research has shown that it can form hydrogen bonds with key residues in enzyme active sites, which is crucial for its inhibitory activity against PDE5 . These interactions are typically assessed using molecular docking studies and biochemical assays to determine efficacy and selectivity.
Several compounds share structural similarities with 5-Ethylthiazol-2-amine. Below is a comparison highlighting their uniqueness:
Compound Name | Similarity | Key Features |
---|---|---|
1-(2-Aminothiazol-5-yl)ethanone | 0.94 | Contains an ethanone group; similar biological activity. |
4-Methylthiazol-2-amine | 0.81 | Methyl substitution at the 4-position; different reactivity profile. |
5-(tert-butyl)-4-methylthiazol-2-am | 0.75 | Bulky tert-butyl group alters sterics; potential differences in solubility. |
1-(4-Methylthiazol-2-yl)ethanone | 0.76 | Ethanol derivative; may exhibit different pharmacokinetics. |
These comparisons illustrate how slight variations in structure can lead to significant differences in chemical behavior and biological activity.